molecular formula C36H30Cl2O6P2Pt B7947709 Ethyl(R)-(+)-4-chloro-3-hydroxybutanoate

Ethyl(R)-(+)-4-chloro-3-hydroxybutanoate

Cat. No.: B7947709
M. Wt: 886.6 g/mol
InChI Key: AVTQKSXHYXAVTI-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl(R)-(+)-4-chloro-3-hydroxybutanoate is a useful research compound. Its molecular formula is C36H30Cl2O6P2Pt and its molecular weight is 886.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis using Recombinant Escherichia coli : Yamamoto, Matsuyama, and Kobayashi (2002) reported the synthesis of ECHB using whole recombinant cells of Escherichia coli expressing a secondary alcohol dehydrogenase of Candida parapsilosis, achieving a high yield of ECHB without the addition of NADH to the reaction mixture (Hiroaki Yamamoto, A. Matsuyama, & Yoshinori Kobayashi, 2002).

  • Microbial Asymmetric Reduction : Shimizu et al. (1990) described the synthesis of ECHB through the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate with the NADPH-dependent aldehyde reductase of Sporobolomyces salmonicolor (S. Shimizu, M. Kataoka, A. Morishita, M. Katoh, T. Morikawa, T. Miyoshi, & H. Yamada, 1990).

  • Biosynthesis for Chiral Drug Production : Ye, Ouyang, and Ying (2011) reviewed the biosynthesis of ECHB, particularly its role as a precursor for chiral drugs like statins, highlighting the use of novel carbonyl reductases for industrial production with high enantiomeric excess (Q. Ye, P. Ouyang, & Hanjie Ying, 2011).

  • Production with Novel Alcohol Dehydrogenase : Zhang et al. (2016) discovered a novel NADH-dependent dehydrogenase in Lactobacillus curieae for efficient production of ECHB, demonstrating its potential for industrial applications due to its broad substrate specificity and high enantiomeric excess (Yiping Zhang, Hualei Wang, Lifeng Chen, Kai Wu, Jingli Xie, & D. Wei, 2016).

  • Enzymatic Approaches for Synthesis : You, Liu, and Zheng (2013) provided an overview of different synthetic strategies for ECHB, emphasizing enzymatic approaches using various biocatalysts like halohydrin dehalogenase and carbonyl reductase (Zhongyu You, Zhi‐Qiang Liu, & Yuguo Zheng, 2013).

Properties

IUPAC Name

platinum(2+);triphenyl phosphite;dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H15O3P.2ClH.Pt/c2*1-4-10-16(11-5-1)19-22(20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTQKSXHYXAVTI-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=CC=C3.C1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=CC=C3.[Cl-].[Cl-].[Pt+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30Cl2O6P2Pt
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70608496
Record name Platinum(2+) chloride--triphenyl phosphite (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

886.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30053-58-8
Record name Platinum(2+) chloride--triphenyl phosphite (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl(R)-(+)-4-chloro-3-hydroxybutanoate
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